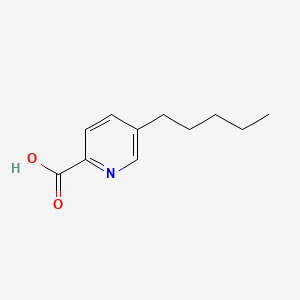

Picolinic acid, 5-pentyl-

描述

Contextualization of Picolinic Acid as a Key Pyridine (B92270) Carboxylic Acid Isomer

Picolinic acid, with the chemical formula C₆H₅NO₂, is an organic compound that belongs to the family of pyridine carboxylic acids. wikipedia.orgwikipedia.org These are derivatives of pyridine featuring a single carboxylic acid (COOH) substituent. Picolinic acid is specifically pyridine-2-carboxylic acid, where the carboxyl group is located at the 2-position of the pyridine ring. wikipedia.orgottokemi.com It is one of three structural isomers, the others being nicotinic acid (niacin or 3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org

This structural arrangement gives picolinic acid distinct properties. It is a white solid that is soluble in water. wikipedia.org The proximity of the nitrogen atom to the carboxylic acid group allows picolinic acid to act as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. spectrumchemical.comsmolecule.com This chelating ability is a key aspect of its biological and chemical functions. spectrumchemical.com Picolinic acid is a catabolite of the amino acid tryptophan in the human body and is involved in various neuroprotective, immunological, and anti-proliferative processes. wikipedia.orgnih.gov In synthetic chemistry, it serves as a substrate in reactions like the Mitsunobu reaction and the Hammick reaction. ottokemi.com

Table 1: Isomers of Pyridine Carboxylic Acid

| Common Name | Systematic Name | CAS Registry Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| Picolinic acid | Pyridine-2-carboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.111 |

| Nicotinic acid | Pyridine-3-carboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |

| Isonicotinic acid | Pyridine-4-carboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

Data sourced from multiple references. wikipedia.orgwikipedia.org

Significance of Alkyl Derivatives, with a Focus on the 5-Pentyl Moiety, in Chemical Biology and Synthetic Endeavors

The functionalization of the picolinic acid scaffold with alkyl groups has been a significant strategy in modifying its biological and chemical characteristics. archive.org Attaching alkyl chains, such as the pentyl group at the 5-position, alters properties like lipophilicity, which can influence how the molecule interacts with biological systems. mdpi.com

5-Pentylpicolinic acid is a notable example of this chemical diversification. smolecule.com Its synthesis allows for the exploration of how the size and position of the alkyl group affect its function. jst.go.jp A primary area of interest for this and similar alkyl derivatives is in agriculture, where they have been investigated as potential herbicides. smolecule.com Picolinic acids can act as synthetic auxin herbicides, which disrupt normal growth in plants. smolecule.comnih.gov The introduction of specific alkyl groups can enhance this herbicidal activity compared to the parent compound or other analogues. nih.gov

In the realm of synthetic chemistry, 5-pentylpicolinic acid serves as a valuable intermediate. smolecule.com The carboxylic acid and pyridine functionalities can undergo various chemical transformations, such as esterification and halogenation, to create a library of new compounds with potentially enhanced or novel biological activities. smolecule.com For instance, research into related compounds has shown that the introduction of different substituents can lead to the discovery of new synthetic auxin herbicides. nih.gov The synthesis of 5-pentylpicolinic acid itself can be achieved through methods like the alkylation of picolinic acid or by starting from other substituted pyridines like 2-methyl-5-ethylpyridine. smolecule.comjst.go.jp

Table 2: Properties of Picolinic acid, 5-pentyl-

| Property | Value |

|---|---|

| CAS Number | 24472-57-9 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.246 g/mol |

| Synonyms | 5-Pentyl-2-pyridinecarboxylic acid, 5-Pentylpicolinic acid |

| Topological Polar Surface Area | 50.2 Ų |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from Guidechem. guidechem.com

Historical Development and Evolution of Research on Picolinic Acid and its Functionalized Analogues

Research into picolinic acid and its derivatives has a history stretching back to the mid-20th century, driven by interest in their biological roles and potential applications. Early studies focused on identifying and synthesizing analogues of naturally occurring compounds. A notable milestone was the synthesis of 5-propyl- and 5-pentylpicolinic acids reported in 1956, which was part of a broader investigation into compounds analogous to fusaric acid (5-butylpicolinic acid), a metabolic product of certain fungi. archive.orgjst.go.jp

The 1960s saw the commercialization of picolinic acid-based herbicides like Picloram, establishing this class of compounds as important agricultural chemicals. nih.gov Research continued to evolve, leading to the development of more potent and selective herbicides. For example, Aminopyralid, a modification of Picloram, was commercialized in 2006. nih.gov More recently, new picolinate (B1231196) compounds such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been introduced, demonstrating the ongoing innovation in this area. nih.gov

Beyond agriculture, the unique chemical properties of picolinic acid derivatives have spurred research in other fields. Their ability to chelate metals has been a subject of continuous study in biochemistry and nutrition. smolecule.com In medicinal chemistry, these compounds have been investigated for a range of potential therapeutic effects, including anti-inflammatory, immunological, and antiviral properties. smolecule.comthehindu.com The ongoing exploration of picolinic acid and its functionalized analogues, like 5-pentylpicolinic acid, highlights their versatility and enduring importance in scientific research.

Structure

3D Structure

属性

CAS 编号 |

24472-57-9 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 g/mol |

IUPAC 名称 |

5-pentylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14) |

InChI 键 |

BOHRWPVFCVAKKS-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1=CN=C(C=C1)C(=O)O |

产品来源 |

United States |

Advanced Analytical Method Development for Picolinic Acid, 5 Pentyl

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for the separation and quantification of Picolinic acid, 5-pentyl- from complex matrices. The development of robust methods ensures accuracy and sensitivity in analytical determinations.

Optimization of Liquid Chromatography (LC) Methods for Separation and Quantification

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of picolinic acid and its derivatives. mst.or.jp The optimization of LC methods for Picolinic acid, 5-pentyl- involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For compounds like Picolinic acid, 5-pentyl-, reversed-phase (RP) chromatography is a common starting point. The addition of the nonpolar 5-pentyl group increases the compound's hydrophobicity compared to the parent picolinic acid, making it well-suited for separation on C18 or C8 columns. Method development often focuses on optimizing the mobile phase, which typically consists of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). tu-dresden.denih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the analyte while separating it from other components. mdpi.com

Ion-pair chromatography represents another effective strategy. In this technique, an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase. researchgate.net This reagent forms a neutral ion pair with the charged picolinic acid moiety, enhancing its retention on a reversed-phase column and improving peak shape. researchgate.net For enhanced resolution and faster analysis times, UHPLC systems, which use columns with smaller particle sizes (<2 µm), are increasingly utilized. tu-dresden.deresearchgate.net

Quantification is typically achieved using a UV detector, as the pyridine (B92270) ring of the picolinic acid structure is chromophoric, or more advancedly, a mass spectrometer (LC-MS), which provides superior selectivity and sensitivity. tu-dresden.descholarsresearchlibrary.com

Table 1: Exemplary LC Method Parameters for Picolinic Acid Derivatives

| Parameter | Setting 1: Reversed-Phase | Setting 2: Ion-Pair Chromatography |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Polymer-based, 4.1 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.035M Formic Acid in Water/Methanol (44:56) |

| Mobile Phase B | Acetonitrile | Not Applicable (Isocratic) |

| Special Reagent | None | Tetrabutylammonium hydroxide (B78521) (to pH 4.3) cerealsgrains.org |

| Flow Rate | 0.4 mL/min | 0.9 mL/min cerealsgrains.org |

| Detection | UV (267 nm) or MS/MS | UV or Refractive Index (RI) |

| Gradient | Linear gradient from 5% to 95% B | Isocratic |

This table presents typical starting conditions for method development based on established protocols for similar analytes.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) offers a powerful alternative to LC, particularly for the analysis of charged species in complex biological samples like cerebrospinal fluid. nih.gov CE provides high separation efficiency, short analysis times, and requires minimal sample volume. utsa.edu For Picolinic acid, 5-pentyl-, which exists as a zwitterion or anion depending on the pH, CE is an exceptionally suitable technique.

Development of CE methods often involves the use of coated capillaries to control the electroosmotic flow (EOF) and prevent analyte adsorption to the capillary wall, which improves reproducibility and peak shape. nih.govnih.gov Cationic coatings, such as quaternary ammonium groups, have been shown to be highly effective for the analysis of picolinic acid and its isomer, quinolinic acid, providing excellent separation selectivity when coupled with mass spectrometry (CE-MS). nih.govebi.ac.uk Anionic coatings, such as those with sulfonate groups, have also been successfully used. nih.gov

Table 2: Comparison of Analytical Platforms for Picolinic Acid Analysis

| Platform | Separation Principle | Key Advantages for Picolinic Acid, 5-pentyl- | Typical Run Time |

|---|---|---|---|

| HPLC-MS/MS | Partitioning between stationary and mobile phases | Robust, widely available, good for isomer separation. | 6-10 min tu-dresden.de |

| nano-LC-Chip/MS | Miniaturized partitioning | High sensitivity, minimal sample consumption. | >15 min |

| CE-MS/MS | Differential migration in an electric field | High efficiency, fast analysis, ideal for charged analytes in complex matrices. nih.gov | <12 min nih.govebi.ac.uk |

Data synthesized from comparative studies on related picolinic acid metabolites. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Pathway Analysis

Mass spectrometry is an indispensable tool for the structural confirmation and analysis of Picolinic acid, 5-pentyl- and its metabolites. pioneerpublisher.com Its high sensitivity and ability to provide molecular weight and structural information make it superior to many other detectors. currenta.de

Advanced Ionization Techniques for Picolinic Acid Derivatives

The choice of ionization technique is crucial for successfully analyzing Picolinic acid, 5-pentyl- without causing extensive fragmentation. "Soft" ionization methods are preferred as they generate intact molecular ions, which are essential for molecular weight determination.

Electrospray Ionization (ESI) is the most common technique used in conjunction with LC and CE. currenta.de It is a very soft ionization method that generates ions directly from a liquid phase, making it ideal for polar and thermally labile molecules like picolinic acid derivatives. nih.govnih.gov Picolinic acid, 5-pentyl- can be readily ionized in either positive or negative mode, forming [M+H]⁺ or [M-H]⁻ ions, respectively.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for analyzing solid samples or for mass spectrometry imaging. wikipedia.orgcreative-proteomics.com The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. wikipedia.org A pulsed laser desorbs and ionizes the matrix and analyte molecules with minimal fragmentation, making it suitable for fragile organic molecules. ebi.ac.ukcreative-proteomics.com

Electron Capture Negative Ionization (ECNI) is a highly sensitive technique used with Gas Chromatography-Mass Spectrometry (GC-MS). ebi.ac.uk It is particularly effective for compounds with electrophilic groups. While requiring derivatization to make Picolinic acid, 5-pentyl- volatile for GC analysis, ECNI can provide exceptional sensitivity for trace-level quantification. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for unequivocal metabolite identification and quantification in complex mixtures. semanticscholar.orgnih.gov It involves multiple stages of mass analysis, typically by selecting a precursor ion (e.g., the molecular ion of Picolinic acid, 5-pentyl-), subjecting it to fragmentation, and then analyzing the resulting product ions. pioneerpublisher.comcurrenta.de

This process, often performed using techniques like Collision-Induced Dissociation (CID), generates a characteristic fragmentation pattern or "fingerprint" for the molecule. waters.com For Picolinic acid, 5-pentyl-, the fragmentation pattern would likely involve the neutral loss of CO₂ from the carboxylic acid group and subsequent fragmentation of the pentyl chain and pyridine ring. By monitoring a specific precursor-to-product ion transition in what is known as Multiple Reaction Monitoring (MRM), analysts can achieve outstanding selectivity and sensitivity, filtering out background noise and confirming the presence of a specific metabolite even at very low concentrations. tu-dresden.deutsa.eduacs.org

Table 3: Predicted MS/MS Fragmentation of Picolinic acid, 5-pentyl-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ = 194.11 | 148.10 | CO₂ (46 Da) |

| [M+H]⁺ = 194.11 | 136.10 | C₅H₁₀ (70 Da) |

| [M+H]⁺ = 194.11 | 92.05 | C₅H₁₀ + CO₂ (102 Da) |

This table is predictive, based on the chemical structure of Picolinic acid, 5-pentyl- and common fragmentation pathways of similar molecules.

Spectroscopic Methodologies for Conformational and Electronic Structure Studies (excluding basic identification)

Beyond simple identification, advanced spectroscopic methods can provide deep insights into the three-dimensional shape (conformation) and electronic properties of Picolinic acid, 5-pentyl-. This information is crucial for understanding its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for conformational analysis in solution. auremn.org.br

¹H and ¹³C NMR: Detailed analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can provide information about the molecule's average conformation. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly powerful for determining spatial relationships between protons that are close in space but not necessarily bonded in sequence. mdpi.com By observing NOE cross-peaks, it is possible to deduce the preferred orientation of the pentyl group relative to the pyridine ring and the carboxylic acid, providing a detailed picture of the molecule's 3D structure in solution. mdpi.com

Rotational Spectroscopy , often performed on molecules in the gas phase using techniques like Fourier Transform Microwave (FTMW) spectroscopy, provides extremely precise information about the molecule's geometry. frontiersin.org By measuring the rotational constants, researchers can determine bond lengths and angles with high accuracy. This experimental data, when combined with quantum chemical calculations, allows for the definitive identification of different stable conformers. frontiersin.org

Circular Dichroism (CD) Spectroscopy can be used to study the electronic structure and conformation of chiral molecules. While Picolinic acid, 5-pentyl- itself is not chiral, this technique could be applied if it were to form complexes with chiral hosts or biomolecules, revealing information about the conformational changes that occur upon binding. nih.gov

Table 4: Spectroscopic Techniques for Structural Characterization

| Technique | Information Obtained | Phase |

|---|---|---|

| NMR (¹H, ¹³C, NOESY) | Connectivity, spatial proximity of atoms, solution-state conformation. nih.govmdpi.com | Liquid |

| Rotational Spectroscopy | Precise molecular geometry, bond lengths/angles, gas-phase conformers. frontiersin.org | Gas |

| Circular Dichroism (CD) | Secondary structure of complexes, electronic transitions. nih.gov | Liquid |

| FT-IR/Raman Spectroscopy | Vibrational modes, functional groups, hydrogen bonding information. | Solid, Liquid, Gas |

Table of Mentioned Compounds

| Compound Name |

|---|

| Picolinic acid, 5-pentyl- |

| Picolinic acid |

| Quinolinic acid |

| Nicotinic acid |

| Formic acid |

| Acetonitrile |

| Methanol |

| Tetrabutylammonium hydroxide |

| Tetrabutylammonium hydrogen sulfate |

| Ammonium acetate |

| Ammonium carbonate |

Computational Chemistry and Theoretical Modeling of Picolinic Acid, 5 Pentyl

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to understanding the intrinsic electronic properties of a molecule. nrel.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy, which in turn dictate its geometry and reactivity. For 5-pentyl-picolinic acid, DFT calculations can elucidate key structural and electronic parameters.

Methodologies such as the M06-2X functional with a def2-TZVP basis set have been shown to offer a favorable balance between computational cost and accuracy for organic molecules. nrel.gov Combining these calculations with a polarizable continuum solvent model, like the Solvation Model based on Density (SMD), allows for the simulation of properties in a solvent environment, which is crucial for biological relevance. osti.gov

Key parameters derived from these calculations include the optimized molecular geometry (bond lengths and angles), distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Quantum Chemical Properties of 5-pentyl-Picolinic Acid (Illustrative) This table presents theoretical data based on typical DFT calculation outputs for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -653.24 | Ground state energy of the optimized geometry |

| Dipole Moment (Debye) | 3.45 | Indicator of molecular polarity and intermolecular interactions |

| HOMO Energy (eV) | -6.89 | Relates to electron-donating capability |

| LUMO Energy (eV) | -1.21 | Relates to electron-accepting capability |

| HOMO-LUMO Gap (eV) | 5.68 | Indicator of chemical stability and reactivity |

Molecular Docking Simulations of Picolinic Acid Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and understanding the mechanism of action for bioactive compounds. Picolinic acid and its derivatives are known to interact with a wide array of biological targets. nih.gov

A prominent analogue, fusaric acid (5-butyl-picolinic acid), is known to inhibit zinc-requiring enzyme systems, including zinc-finger proteins. google.com Picolinic acid itself is a metabolite that plays a role in zinc transport and can bind to zinc finger proteins (ZFPs), which are involved in viral replication. nih.govdrugbank.com This suggests that 5-pentyl-picolinic acid could also target these metalloproteins.

Other picolinic acid derivatives have been investigated as inhibitors of various enzymes and receptors. For example, derivatives have been designed as herbicides targeting the auxin-signaling F-box protein 5 (AFB5). researchgate.netnih.gov Further studies have highlighted targets such as kinases (e.g., IRAK4, ASK1), metabolic enzymes (e.g., α-glucosidase), and various receptors involved in cancer and inflammation. nih.gov

Docking simulations for 5-pentyl-picolinic acid would involve placing the molecule into the active site of a target protein. The simulation calculates a "docking score" or binding energy, which estimates the binding affinity. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and metal chelation, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results for 5-pentyl-Picolinic Acid with Potential Biological Targets This table is hypothetical and for illustrative purposes only.

| Biological Target | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Zinc Finger Protein | Transcription Factor | -7.8 | Cys, His (via Zinc chelation), Phe (hydrophobic) |

| Auxin-Signaling F-box Protein 5 (AFB5) | F-box Protein | -8.5 | Arg, Ser (H-bonds), Leu, Val (hydrophobic) |

| Apoptosis signal-regulating kinase 1 (ASK1) | Kinase | -8.1 | Lys (H-bond), Val (hinge interaction), Leu (hydrophobic) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that correlate the quantitative chemical structure of a series of compounds with their physical properties or biological activities. epa.gov These models are valuable tools in medicinal chemistry and environmental science for predicting the activity of new compounds and providing insights into their mechanisms of action. dovepress.com

For picolinic acid derivatives, QSAR studies have been successfully applied. For instance, an adaptive three-dimensional QSAR (3D-QSAR) model was developed to guide the synthesis of novel picolinic acid-based herbicides. nih.govnih.gov This model used the Comparative Molecular Field Analysis (CoMFA) strategy, which considers steric and electrostatic fields. nih.gov Another study developed a 3D QSAR model for 5-alkylpicolinic acids to understand their hypotensive effects. researchgate.net

A QSAR model for a series of compounds including 5-pentyl-picolinic acid would be built by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or physicochemical (e.g., lipophilicity, logP). A mathematical equation is then generated using statistical methods, such as multiple linear regression, to link these descriptors to the observed biological activity (e.g., IC50). dovepress.com The reliability of the model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the F-test value. dovepress.com

Table 3: Example of a QSAR Model Equation for a Series of Picolinic Acid Derivatives This is a representative QSAR model and does not reflect actual experimental data.

| Hypothetical QSAR Model | |

|---|---|

| Equation | log(1/IC50) = 1.25(logP) - 0.45(Steric_Vol) + 3.21(qC5) + 2.10 |

| Statistical Parameters | n = 25, r² = 0.91, q² = 0.75, F = 45.6, s = 0.18 |

| Descriptor Definitions | logP: Lipophilicity Steric_Vol: Molar Volume of the C5 substituent qC5: Electrostatic charge on the C5 atom of the pyridine (B92270) ring |

Conformational Analysis and Molecular Dynamics Simulations of 5-pentyl-Picolinic Acid

The biological activity of a flexible molecule like 5-pentyl-picolinic acid is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of a molecule. The 5-pentyl side chain has several rotatable single bonds, leading to numerous possible conformations.

Analysis of crystal structure data for n-pentane fragments reveals strong conformational preferences. acs.org The syn-pentane conformation, where the terminal methyl groups are sterically hindered, is highly unfavorable. acs.org The most populated conformations are the anti/anti and anti/gauche forms. acs.org This suggests that the pentyl chain of 5-pentyl-picolinic acid will preferentially adopt extended or partially folded conformations to avoid steric clashes.

Table 4: Relative Energies of n-Pentane Staggered Conformers Data adapted from computational studies of n-pentane for illustrative purposes. acs.org

| Conformer | Torsion Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| anti/anti | (180°, 180°) | 0.00 |

| anti/gauche+ | (180°, +60°) | ~0.5 |

| gauche+/gauche+ | (+60°, +60°) | ~1.0 |

| gauche+/gauche- (syn-pentane) | (+60°, -60°) | >3.0 |

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com For 5-pentyl-picolinic acid, MD simulations can be run for the molecule in solution to observe its conformational flexibility, or for the molecule bound to a biological target to assess the stability of the complex. mdpi.com

Biological Roles and Mechanistic Investigations of Picolinic Acid, 5 Pentyl in Non Human Systems

Biosynthetic Pathways and Metabolic Transformations (excluding human metabolism)

Origin as a Tryptophan Catabolite in Microorganisms and Plants

Picolinic acid and its derivatives, including 5-pentyl-picolinic acid, are recognized as catabolites of the essential amino acid tryptophan in various biological systems, including microorganisms and plants. wikipedia.orgfoodb.caresearchgate.net The primary route for tryptophan degradation is the kynurenine (B1673888) pathway, which accounts for over 90% of dietary tryptophan metabolism. nih.govmdpi.com This pathway is initiated by the enzymatic cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov

Through a series of enzymatic steps, tryptophan is converted to 3-hydroxyanthranilic acid. nih.gov This intermediate is then acted upon by 3-hydroxyanthranilic acid oxygenase, leading to the formation of an unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. nih.govtandfonline.com The fate of this intermediate is a critical branch point. It can be preferentially converted by the enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) to 2-aminomuconic semialdehyde, which then undergoes non-enzymatic conversion to picolinic acid. nih.gov In plants, tryptophan is a precursor to a wide array of secondary metabolites, including auxins, alkaloids, and defense compounds. nih.gov The biosynthesis of tryptophan itself occurs via a five-step pathway starting from chorismate, a product of the shikimate pathway. nih.govnih.gov While the direct biosynthesis of 5-pentyl-picolinic acid from tryptophan in plants is not extensively detailed, the fundamental pathways for picolinic acid formation are conserved.

In some bacteria, such as Pseudomonas pseudoalcaligenes strain JS45, 2-aminophenol (B121084) can be transformed into picolinic acid via the intermediate 2-hydroxymuconic semialdehyde. asm.orgresearchgate.net Furthermore, some gut microbes have the capability to synthesize tryptophan from indole (B1671886) and serine using the tryptophan synthase enzyme complex (TrpAB), highlighting the intricate interplay between host and microbial tryptophan metabolism. mdpi.com

Table 1: Key Enzymes in the Picolinic Acid Biosynthetic Pathway from Tryptophan

| Enzyme | Abbreviation | Function |

| Indoleamine 2,3-dioxygenase | IDO | Initiates the kynurenine pathway by oxidizing tryptophan. nih.gov |

| Tryptophan 2,3-dioxygenase | TDO | Also initiates the kynurenine pathway. nih.govtandfonline.com |

| 3-hydroxyanthranilic acid oxygenase | 3HAO | Converts 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconic semialdehyde. nih.gov |

| Amino-ß-carboxymuconate-semialdehyde-decarboxylase | ACMSD | A rate-limiting enzyme that shunts the pathway towards picolinic acid synthesis. nih.gov |

Enzymatic Degradation Pathways in Environmental Microbes

Environmental microorganisms have evolved diverse enzymatic pathways to degrade pyridine (B92270) derivatives like picolinic acid, often utilizing them as a sole source of carbon and energy. mdpi.comresearchgate.net A common initial step in the aerobic degradation of these compounds is hydroxylation. mdpi.com For instance, the bacterium Rhodococcus sp. PA18 can completely degrade picolinic acid, starting with its conversion to 6-hydroxypicolinic acid (6HPA). mdpi.com

In Alcaligenes faecalis JQ135, a comprehensive degradation pathway has been elucidated, governed by the pic gene cluster. asm.orgnih.gov This pathway involves several enzymatic steps:

Hydroxylation: Picolinic acid is first hydroxylated to 6HPA by PicA, a picolinic acid dehydrogenase. nih.gov

Further Hydroxylation: 6HPA is then converted to 3,6-dihydroxypicolinic acid (3,6DHPA) by PicB, a four-component monooxygenase. nih.gov

Decarboxylation: PicC, a decarboxylase, transforms 3,6DHPA into 2,5-dihydroxypyridine (B106003) (2,5DHP). asm.orgnih.gov

Ring Cleavage and Further Degradation: 2,5DHP is a central intermediate that is further broken down into fumaric acid through the actions of PicD (a dioxygenase), PicE (a deformylase), PicF (an amidohydrolase), and PicG (an isomerase). asm.orgnih.gov

Similarly, the soil bacterium Pusillimonas sp. 5HP can degrade 5-hydroxypicolinic acid, indicating the presence of specific enzymatic machinery for substituted picolinates. nih.gov This strain utilizes 5-hydroxypicolinate 2-monooxygenase to oxidatively decarboxylate 5-hydroxypicolinic acid to 2,5-dihydroxypyridine, a common intermediate in the degradation of various pyridine derivatives. nih.gov

Novel Enzymes Involved in Picolinic Acid Modification and Cleavage

Research into the microbial degradation of picolinic acid has led to the discovery of novel enzymes with specific catalytic functions. In Alcaligenes faecalis JQ135, the pic gene cluster encodes a suite of enzymes responsible for the complete catabolism of picolinic acid. asm.orgnih.gov

Key enzymes identified in this pathway include:

PicA (Picolinic Acid Dehydrogenase): Initiates the degradation by hydroxylating picolinic acid. nih.gov

PicB (6HPA Monooxygenase): A four-component enzyme that carries out the second hydroxylation step. nih.gov

PicC (Decarboxylase): Catalyzes the decarboxylation of the dihydroxylated intermediate. asm.orgnih.gov

PicD (2,5DHP 5,6-dioxygenase): A dioxygenase that cleaves the pyridine ring of the central intermediate, 2,5DHP. asm.org

In another example, Pusillimonas sp. 5HP possesses a novel 5-hydroxypicolinate 2-monooxygenase . nih.gov This enzyme is dependent on O₂, NADH, and FAD and is responsible for the oxidative decarboxylation of 5-hydroxypicolinic acid. nih.gov The study of these enzymes not only provides insight into the bioremediation potential of these microorganisms but also reveals novel biocatalysts for potential industrial applications. mdpi.com For instance, some bacterial dioxygenases can catalyze the synthesis of substituted picolinic acids from catechols. asm.org

Molecular Interactions with Non-Human Proteins and Enzymes

Chelation Chemistry and Interaction with Metal Ions in Biological Contexts

Picolinic acid and its derivatives are effective bidentate chelating agents, meaning they can form stable complexes with various metal ions by binding at two points. wikipedia.orgebsco.com This chelation is a fundamental aspect of its biological activity. The structure of picolinic acid, with a carboxylic acid group at the 2-position of the pyridine ring, allows it to form stable five-membered rings with metal ions. wikipedia.orgebsco.com These metal chelates, such as those with zinc, iron, chromium, and copper, play significant roles in various biological processes. wikipedia.orgnih.gov

The stability of these complexes is crucial for their function, which can include transporting metal ions across biological membranes or modulating the activity of metal-dependent enzymes. nih.gov For example, bispidine ligands incorporating picolinic acid arms have been developed as highly effective chelators for various metal ions, demonstrating fast complexation kinetics and high stability. researchgate.netmdpi.com The design of these synthetic chelators is often inspired by the natural chelating properties of molecules like picolinic acid.

Modulation of Metalloprotein Function (e.g., zinc finger proteins in viral systems, in vitro studies)

A significant aspect of the biological activity of picolinic acid and its derivatives, such as the 5-butyl derivative fusaric acid, is their ability to interact with and modulate the function of metalloproteins, particularly zinc finger proteins. google.com Zinc finger proteins are a diverse class of proteins that utilize zinc ions to stabilize their three-dimensional structure, which is often crucial for their function in processes like DNA binding and protein-protein interactions. drugbank.comnih.gov

In viral systems, many proteins essential for replication and packaging are zinc finger proteins. drugbank.comnih.gov Picolinic acid and its derivatives can disrupt the function of these viral proteins by chelating the zinc ions, leading to a change in the protein's conformation and subsequent inactivation. google.comdrugbank.com This mechanism has been demonstrated in vitro to have antiviral activity. drugbank.comgoogle.com For example, picolinic acid can remove zinc from zinc finger proteins, which can be detected by changes in the protein's electrophoretic mobility. google.com This disruption of zinc-dependent structures is a key mechanism behind the observed antiviral effects of picolinic acid derivatives. google.comgoogle.com The zinc finger antiviral protein (ZAP), a host factor, inhibits viral replication by binding to viral RNA, a process that involves its own zinc finger motifs. mdpi.comnih.govfrontiersin.org While not a direct interaction with picolinic acid, this highlights the central role of zinc finger domains in host-virus interactions.

Substrate or Inhibitor Roles in Enzymatic Reactions (non-clinical focus)

Research into the specific enzymatic interactions of 5-pentyl-picolinic acid has often been in the context of its closely related analogue, fusaric acid (5-butylpicolinic acid). Studies have shown that 5-alkylpicolinic acids are potent inhibitors of certain enzymes. Among these, 5-butyl and 5-pentylpicolinic acids have been identified as particularly strong inhibitors.

One of the most well-documented inhibitory roles for this class of compounds is against dopamine (B1211576) β-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine. Fusaric acid has been demonstrated to be a potent inhibitor of this enzyme both in vitro and in vivo. The mechanism of inhibition is believed to be competitive, where the picolinic acid derivative resembles the substrate and binds to the active site of the enzyme, preventing the normal enzymatic reaction from occurring wikipedia.org. While detailed kinetic studies specifically on 5-pentyl-picolinic acid are limited, its structural similarity to fusaric acid suggests a comparable mechanism of action. The primary difference lies in the length of the alkyl chain at the 5-position of the pyridine ring, which can influence the compound's lipophilicity and its binding affinity to the enzyme's active site.

Table 1: Inhibitory Action of 5-Alkyl-Picolinic Acids on Dopamine β-Hydroxylase

| Compound | Target Enzyme | Type of Inhibition | Mechanistic Detail |

|---|---|---|---|

| Fusaric Acid (5-butylpicolinic acid) | Dopamine β-hydroxylase | Competitive | Binds to the active site, preventing substrate access. |

| Picolinic acid, 5-pentyl- | Dopamine β-hydroxylase | Competitive (inferred) | Believed to be a strong inhibitor, similar to or stronger than fusaric acid. |

Beyond dopamine β-hydroxylase, derivatives of picolinic acid have been explored as inhibitors for other enzymes. For instance, various substituted picolinic acids have been investigated for their potential to inhibit enzymes like botulinum neurotoxin A light chain and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) plos.org. In these cases, the picolinic acid scaffold serves as a core structure for designing inhibitors that target specific enzyme exosites or active sites.

Role in Plant Biology and Agricultural Applications

Picolinic acid and its derivatives are a recognized class of synthetic auxin herbicides. bioone.org These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant, leading to phytotoxicity. nih.gov The herbicidal effect stems from the uncontrolled and disorganized growth they induce at supraoptimal concentrations. nih.gov

In the model plant Arabidopsis thaliana, the primary mechanism of auxin perception and signaling involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. nih.govmdpi.combiologists.com Synthetic auxins, including picolinic acid-based herbicides, act as a "molecular glue" that promotes the interaction between these TIR1/AFB receptors and a family of transcriptional repressors known as Aux/IAA proteins. nih.govbiologists.com This binding event targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. nih.govmdpi.com

The degradation of Aux/IAA repressors unleashes AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes. nih.govmdpi.com Research has shown that different auxin herbicides have varying affinities for the different TIR1/AFB receptors. Picolinate (B1231196) herbicides, such as picloram, exhibit a preferential binding to the AFB5 receptor in Arabidopsis. hracglobal.commdpi.com This specificity suggests that mutations in the AFB5 gene can confer resistance to picolinate herbicides, while having less effect on the plant's response to other auxins like 2,4-D or natural IAA. hracglobal.com

The binding of a synthetic auxin like a picolinate to the TIR1/AFB receptor initiates a cascade of signal transduction events in the plant cell. The removal of the Aux/IAA repressors is the critical first step that modulates the downstream pathways.

The continuous activation of ARFs leads to the overexpression of numerous genes, including those involved in the biosynthesis of other plant hormones. A key consequence of synthetic auxin action is the significant upregulation of genes encoding 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in ethylene (B1197577) biosynthesis. mdpi.com This results in a massive overproduction of ethylene. mdpi.com

Simultaneously, auxin herbicides induce the expression of 9-cis-epoxycarotenoid dioxygenase (NCED) genes, which are crucial for the biosynthesis of abscisic acid (ABA). mdpi.com The resulting accumulation of both ethylene and ABA leads to a state of severe physiological stress, causing senescence, tissue necrosis, and ultimately, the death of the plant. nih.govmdpi.com This complex interplay of hormonal signaling pathways is the ultimate cause of the herbicidal activity of synthetic auxins.

**Table 2: Key Components in the Synthetic Auxin Signal Transduction Pathway in *Arabidopsis thaliana***

| Component | Function | Role in Herbicide Action |

|---|---|---|

| Picolinate Herbicide | Synthetic Auxin | Binds to TIR1/AFB receptors, initiating the signaling cascade. |

| TIR1/AFB Receptors | Auxin Receptors | Act as the primary perception site for the herbicide. AFB5 shows preference for picolinates. hracglobal.commdpi.com |

| Aux/IAA Proteins | Transcriptional Repressors | Degraded upon herbicide binding to the receptor, de-repressing ARFs. nih.govmdpi.com |

| SCF Complex | E3 Ubiquitin Ligase | Marks Aux/IAA proteins for degradation. nih.govbiologists.com |

| ARF Transcription Factors | Transcriptional Activators | Activate expression of auxin-responsive genes upon release from Aux/IAA repression. nih.govmdpi.com |

| ACC Synthase | Ethylene Biosynthesis Enzyme | Upregulated by ARFs, leading to ethylene overproduction. mdpi.com |

| NCED | ABA Biosynthesis Enzyme | Upregulated by ARFs, leading to ABA accumulation. mdpi.com |

Anti-Microbial Mechanisms (focused on fundamental biological interactions, not therapeutic efficacy)

The antimicrobial activity of picolinic acid and its derivatives, including presumably 5-pentyl-picolinic acid, is strongly linked to their ability to function as chelating agents. The nitrogen atom of the pyridine ring and the oxygen of the adjacent carboxyl group form a stable bidentate chelate with various metal ions. sjctni.edu This property is particularly significant in its interaction with iron, an essential nutrient for virtually all microorganisms. oup.com

Iron is a critical cofactor for numerous enzymes involved in fundamental cellular processes, including respiration and DNA synthesis. Microorganisms have developed sophisticated systems to acquire iron from their environment. Picolinic acid can effectively sequester ferric (Fe³⁺) and ferrous (Fe²⁺) ions, making them unavailable for microbial uptake and utilization. oup.com This deprivation of a crucial nutrient leads to the inhibition of microbial growth. oup.com Studies on Mycobacterium avium complex have shown that the antimicrobial effect of picolinic acid can be mimicked by other iron chelators and can be reversed by the addition of excess iron, confirming the role of iron deprivation in its mechanism of action. oup.com This suggests that 5-pentyl-picolinic acid would likely exhibit similar iron-chelating properties, potentially enhanced by the lipophilic nature of the pentyl group, which could facilitate its passage through microbial cell membranes.

The primary cellular target of picolinic acid's antimicrobial action is the array of metabolic pathways dependent on iron. By limiting the availability of this metal, picolinic acid indirectly disrupts numerous cellular functions. In bacteria, this can lead to the inhibition of enzymes in the electron transport chain and those involved in nucleotide biosynthesis. For example, picolinic acid has been shown to inhibit the sporulation of Bacillus cereus, a process that is metabolically demanding. mdpi.com

In fungi, such as Candida albicans, picolinic acid has demonstrated inhibitory activity. pan.olsztyn.pl This is likely due to the same iron-chelating mechanism, as fungi also have a high requirement for iron for growth and virulence. Furthermore, picolinic acid, as a fungal toxin itself, has been shown to induce a hypersensitive-like response and programmed cell death in rice cells, suggesting it can trigger defense-related pathways. nih.gov

While specific enzyme targets have not been exhaustively detailed for 5-pentyl-picolinic acid, the general mechanism points to a broad-spectrum inhibition of iron-dependent metabolic processes. The toxicity of picolinic acid to various bacterial species, including Alcaligenes faecalis and Bordetella bronchiseptica, is well-recognized, to the extent that some bacteria have evolved specific gene clusters (pic genes) to degrade it. mdpi.comasm.org This indicates a strong selective pressure exerted by the compound on microbial populations.

Table 3: Anti-Microbial Effects and Mechanisms of Picolinic Acid Derivatives

| Microbial Species | Observed Effect | Proposed Mechanism |

|---|---|---|

| Mycobacterium avium complex | Growth inhibition | Iron chelation, depriving the bacteria of essential iron. oup.com |

| Bacillus cereus | Inhibition of sporulation | Disruption of iron-dependent metabolic processes required for sporulation. mdpi.com |

| Pseudomonas aeruginosa | Growth inhibition | Ferric picolinate shows effectiveness, highlighting the role of iron interaction. pan.olsztyn.pl |

| Candida albicans | Growth inhibition | Iron chelation. pan.olsztyn.pl |

| Various Bacteria (e.g., Alcaligenes, Bordetella) | Toxic/Inhibitory | General toxicity due to its chelating properties. mdpi.comasm.org |

Mechanistic Structure Activity Relationship Sar Studies of Picolinic Acid, 5 Pentyl and Analogs

Elucidating the Role of the 5-Pentyl Chain in Molecular Recognition

The 5-pentyl substituent on the picolinic acid ring plays a crucial role in its molecular recognition and biological activity, primarily through its influence on the compound's physicochemical properties. The lipophilicity imparted by the pentyl chain is a key determinant of the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within target receptors.

One of the primary mechanisms of action for picolinic acid and its analogs is the chelation of metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺) arvojournals.org. These metal ions are essential cofactors for various enzymes and proteins involved in critical cellular processes, including DNA replication and cell division arvojournals.org. The ability of a picolinic acid derivative to access these intracellular targets is significantly enhanced by its lipophilicity. A quantitative structure-toxicity relationship (QSTR) study on picolinic acid analogs identified the charge on the nitrogen atom and the logarithm of the partition coefficient (logP), a measure of hydrophobicity, as the two most important molecular descriptors for their biological activity arvojournals.org.

The 5-pentyl group, being a non-polar alkyl chain, substantially increases the logP value of the picolinic acid molecule. This enhanced hydrophobicity facilitates the passive diffusion of the compound across the lipid bilayers of cell membranes, allowing it to reach higher intracellular concentrations. Once inside the cell, the picolinic acid moiety can effectively chelate zinc and iron, disrupting the function of metalloproteins and inhibiting cell growth arvojournals.org. Therefore, the 5-pentyl chain can be viewed as a critical component for the molecule's bioavailability at the site of action.

Computer modeling of picolinic acid derivatives suggests that substitutions at the 5-position are well-positioned to interact with target proteins without causing steric hindrance with the protein backbone google.com. This allows for favorable interactions that can stabilize the binding of the molecule to its target, such as a zinc finger protein google.com.

Comparative Analysis of Alkyl Chain Lengths and Branching on Biological Activity (mechanistic)

While direct comparative studies on a homologous series of 5-alkyl picolinic acids are not extensively available in the reviewed literature, the principles of structure-activity relationships allow for inferences to be made based on related compounds. The length and branching of the alkyl chain at the 5-position are expected to have a significant impact on the biological activity by modulating the compound's hydrophobicity and steric profile.

A study on fusaric acid (5-butylpicolinic acid), a close analog of 5-pentyl-picolinic acid, demonstrated its potent biological effects, which are attributed to its ability to chelate metal ions and its hydrophobicity arvojournals.orggoogle.com. The butyl group in fusaric acid provides a balance of lipophilicity that contributes to its activity. It can be hypothesized that the slightly longer pentyl chain in 5-pentyl-picolinic acid would further enhance its lipophilicity, potentially leading to increased potency, assuming it does not exceed the optimal range for a given biological target.

| Compound | 5-Substituent | IC₅₀ (mM) | Relative Toxicity Ranking |

| Picolinic acid | -H | - | 3 |

| Fusaric acid | -Butyl | 0.032 | 1 (Most Toxic) |

Data extrapolated from a study on various picolinic acid analogs arvojournals.org. A lower IC₅₀ value indicates higher toxicity.

The significantly lower IC₅₀ of fusaric acid compared to the parent picolinic acid underscores the importance of the alkyl substituent at the 5-position in enhancing biological activity arvojournals.org. Branching of the alkyl chain can also influence activity. A branched alkyl group, such as an isopentyl or neopentyl group, would have a different steric profile compared to a straight-chain pentyl group google.com. This could affect how the molecule fits into a receptor's binding site, potentially leading to altered affinity and activity.

Influence of Ring Substituents on Ligand-Receptor Binding (e.g., plant auxin receptors)

Picolinic acid derivatives are recognized as synthetic auxins, a class of plant growth regulators nih.gov. Their mechanism of action involves binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, including AUXIN SIGNALING F-BOX 5 (AFB5) nih.gov. The binding of a picolinic acid derivative to these receptors initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression, ultimately affecting plant growth.

The nature and position of substituents on the picolinic acid ring are critical for determining the binding affinity and selectivity for different auxin receptors. For instance, picloram, a well-known herbicidal picolinic acid derivative, exhibits a significantly higher affinity for AFB5 over TIR1 nih.gov. This selectivity is a key factor in its herbicidal activity.

Structure-activity relationship studies on various picolinic acid-based herbicides have revealed important insights into the role of ring substituents:

Position 4: The presence of an amino group at the 4-position is a common feature in many potent picolinic acid herbicides, such as picloram.

Positions 3 and 6: Halogen substitutions at these positions, particularly chlorine, are often associated with enhanced herbicidal activity.

The table below summarizes the binding affinities of different auxins to TIR1 and AFB5 receptors, illustrating the influence of the core structure on receptor selectivity.

| Compound | Core Structure | TIR1 Binding Affinity (Kd, nM) | AFB5 Binding Affinity (Kd, nM) |

| IAA (Natural Auxin) | Indole-3-acetic acid | 35 | 31 |

| Picloram | Picolinic acid derivative | 2300 | 33 |

Data from a study on auxin receptor binding affinities nih.gov.

Emerging Research Directions and Future Perspectives for Picolinic Acid, 5 Pentyl

Applications in Chemical Biology Research Tools and Probes

The unique structure of 5-pentyl-picolinic acid makes it an attractive candidate for the development of sophisticated chemical biology tools and probes. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of various functional moieties, while the lipophilic pentyl chain can facilitate membrane permeability and specific hydrophobic interactions.

Future research could focus on modifying 5-pentyl-picolinic acid to create probes for studying biological systems. For instance, the carboxylic acid could be coupled to fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. Such probes could be used to:

Visualize Cellular Processes: A fluorescently tagged 5-pentyl-picolinic acid could be used to track its uptake, distribution, and localization within cells, providing insights into the transport and metabolism of substituted pyridines.

Identify Protein Targets: By incorporating a photo-activatable crosslinking group and an enrichment tag (like biotin), researchers could perform activity-based protein profiling to identify specific enzymes or receptors that interact with this class of molecules. This is a powerful technique for target deconvolution in drug discovery.

Modulate Biological Pathways: Picolinic acid itself is a metabolite of the kynurenine (B1673888) pathway and is known to chelate metal ions. nih.gov The 5-pentyl derivative could be explored for its ability to modulate metalloenzymes or other biological pathways in a manner distinct from the parent compound, with the pentyl group potentially directing the molecule to specific cellular compartments or protein pockets.

The development of such tools would be invaluable for dissecting the complex roles of pyridine (B92270) derivatives in biology and for the discovery of new therapeutic targets.

Development of Novel Biocatalytic Processes for Picolinic Acid Derivatives

The synthesis of functionalized picolinic acids often involves multi-step chemical routes that may require harsh conditions and generate significant waste. Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and efficient alternative for the synthesis of complex molecules like 5-pentyl-picolinic acid and its derivatives.

Emerging research in this area could focus on several key biocatalytic strategies:

Enzymatic Synthesis: The use of specific enzymes, such as hydroxylases or carboxylases, could enable the regioselective functionalization of the pyridine ring. For example, research into the synthesis of picolinate (B1231196) derivatives has explored the use of heterogeneous catalysts to facilitate multi-component reactions under mild conditions, a principle that can be extended to biocatalytic systems. nih.govresearchgate.netrsc.org

Whole-Cell Biotransformation: Genetically engineered microorganisms could be designed to produce 5-pentyl-picolinic acid from simple precursors. This could involve introducing or modifying metabolic pathways in bacteria or yeast to perform the desired synthetic steps.

Chemoenzymatic Synthesis: Combining traditional chemical synthesis with biocatalysis can leverage the strengths of both approaches. For instance, a chemical synthesis could be used to create a precursor that is then selectively modified by an enzyme to yield the final product.

The table below summarizes potential enzymatic reactions that could be explored for the synthesis and modification of 5-pentyl-picolinic acid derivatives.

| Enzyme Class | Potential Reaction | Substrate | Product |

| Monooxygenase | Hydroxylation of the pentyl chain or pyridine ring | Picolinic acid, 5-pentyl- | Hydroxylated derivatives |

| Carboxylase | Carboxylation of a 5-pentyl-pyridine precursor | 5-pentyl-pyridine | Picolinic acid, 5-pentyl- |

| Lipase/Esterase | Esterification/hydrolysis of the carboxyl group | Picolinic acid, 5-pentyl- | Ester derivatives |

| Transaminase | Amination of a keto-derivative of the pentyl chain | Keto-derivatives of Picolinic acid, 5-pentyl- | Amino-derivatives |

The development of such biocatalytic processes would not only provide more sustainable routes to these compounds but also enable the creation of novel derivatives with diverse functionalities.

Environmental Bioremediation Strategies Utilizing Microbial Degradation Pathways of Pyridine Carboxylic Acids

Pyridine and its derivatives are found in the environment as a result of industrial activities and can be persistent pollutants. tandfonline.com Bioremediation, which uses microorganisms to break down contaminants, is a promising and cost-effective approach for cleaning up polluted sites. researchgate.netmdpi.com The study of microbial degradation pathways for pyridine carboxylic acids is crucial for developing effective bioremediation strategies.

While the specific degradation pathway for 5-pentyl-picolinic acid has not been elucidated, research on similar compounds provides a strong foundation for future investigations. Numerous bacterial strains have been identified that can degrade pyridine and its derivatives, often utilizing them as a sole source of carbon and nitrogen. mdpi.comasm.org

Key research directions in this area include:

Isolation and Characterization of Degrading Microbes: Screening for and isolating bacteria or fungi from contaminated soils or water that can metabolize 5-pentyl-picolinic acid.

Elucidation of Degradation Pathways: Identifying the metabolic intermediates and enzymes involved in the breakdown of the molecule. Typically, the microbial degradation of aromatic compounds is initiated by hydroxylation and subsequent ring cleavage. mdpi.comnih.gov The presence of the alkyl side chain in 5-pentyl-picolinic acid may influence the initial steps of degradation, with processes like beta-oxidation of the alkyl chain potentially occurring. nih.gov

Genetic and Enzymatic Studies: Characterizing the genes and enzymes responsible for the degradation process. This knowledge can be used to engineer more efficient microorganisms for bioremediation purposes.

The following table lists some of the bacterial genera known to degrade pyridine and its derivatives, which could be candidates for the bioremediation of 5-pentyl-picolinic acid.

| Bacterial Genus | Known to Degrade | Reference |

| Arthrobacter | Pyridine, 2-Picoline | asm.orgresearchgate.net |

| Rhodococcus | Picolinic Acid | mdpi.com |

| Burkholderia | Picolinic Acid | mdpi.com |

| Alcaligenes | Picolinic Acid | mdpi.com |

| Bacillus | Pyridine | espublisher.com |

| Pseudomonas | Pyridine Derivatives | asm.org |

Understanding the microbial metabolism of 5-pentyl-picolinic acid will be essential for assessing its environmental fate and for developing effective bioremediation technologies to mitigate its potential impact on ecosystems.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 5-pentyl-picolinic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation of picolinic acid using pentyl halides under reflux conditions, followed by purification via column chromatography. Characterization employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and substitution patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Key Considerations : Ensure purity (>95%) via HPLC and report detailed experimental conditions (solvents, catalysts, reaction times) to enable reproducibility .

Q. How do researchers determine the physicochemical stability of 5-pentyl-picolinic acid under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy or HPLC.

- Thermal Stability : Assess decomposition at elevated temperatures (e.g., 25–60°C) using thermogravimetric analysis (TGA).

- Light Sensitivity : Expose to UV/visible light and quantify photodegradation products.

- Data Interpretation : Compare leaching rates and solubility profiles with parent picolinic acid, referencing stability constants (e.g., log K values for metal chelation in Table B.3 of ) .

Advanced Research Questions

Q. What methodological considerations are critical when designing studies to assess the metal-chelating properties of 5-pentyl-picolinic acid compared to its parent compound?

- Methodological Answer :

- Potentiometric Titration : Measure stability constants (log K) for metal complexes (e.g., Fe³⁺, Cu²⁺) under controlled pH and ionic strength.

- Spectroscopic Analysis : Use UV-Vis or X-ray crystallography to determine coordination geometry and binding affinity.

- Comparative Studies : Contrast chelation efficacy with picolinic acid (log K = 1.8 for Fe³⁺) and other ligands (e.g., EDTA, citric acid) .

- Data Contradictions : Address discrepancies by standardizing buffer systems and validating metal concentrations via atomic absorption spectroscopy.

Q. How can conflicting reports on the biological activity of 5-pentyl-picolinic acid be systematically analyzed using evidence-based frameworks?

- Methodological Answer : Apply the PICOT framework to structure hypotheses:

- Population (P) : Specific cell lines or animal models (e.g., murine macrophages).

- Intervention (I) : Dose-response studies (e.g., 1–100 µM).

- Comparison (C) : Parent picolinic acid or known inhibitors (e.g., 1-methyl-tryptophan for IDO).

- Outcome (O) : Quantify anti-inflammatory cytokines (IL-10) or viral load reduction.

- Time (T) : Acute (24–48 hr) vs. chronic exposure (7–14 days).

Q. What in vitro models are appropriate for evaluating the immunomodulatory effects of 5-pentyl-picolinic acid, particularly in the context of IDO pathway modulation?

- Methodological Answer :

- IDO Enzyme Assays : Measure kynurenine production in HEK293T cells transfected with IDO1/IDO2 plasmids.

- T-Cell Proliferation Assays : Co-culture with dendritic cells pre-treated with 5-pentyl-picolinic acid and assess CFSE dilution via flow cytometry.

- Cytokine Profiling : Use ELISA to quantify IFN-γ, TGF-β, and other mediators linked to immune tolerance.

Data Analysis and Reproducibility

Q. How should researchers address variability in reported bioactivity data for 5-pentyl-picolinic acid across different experimental models?

- Methodological Answer :

- Sensitivity Analysis : Test the compound in multiple cell lines (e.g., RAW264.7 macrophages, primary human PBMCs) to identify model-specific effects.

- Dose-Response Validation : Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency.

- Positive Controls : Include benchmarks (e.g., picolinic acid for antiviral assays) to normalize inter-lab variability.

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and raw data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。